2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Catalog No.
S1935426
CAS No.
475576-83-1
M.F
C18H17BrN4O3
M. Wt
417.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-...

CAS Number

475576-83-1

Product Name

2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile

IUPAC Name

2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Molecular Formula

C18H17BrN4O3

Molecular Weight

417.3 g/mol

InChI

InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3

InChI Key

JXONINOYTKKXQQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC

2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile (CAS 475576-83-1) is a highly optimized, multi-substituted 4-aryl-4H-chromene that functions as a potent tubulin polymerization inhibitor and vascular disrupting agent (VDA) precursor [1]. Unlike early-generation chromenes, this specific compound features a critical 2,7,8-triamino substitution pattern combined with a 3-bromo-4,5-dimethoxyphenyl moiety, which uniquely balances low-nanomolar antiproliferative activity with an enhanced polar surface area (TPSA ~130 Ų) [2]. For industrial and pharmaceutical procurement, it serves as the essential racemic reference standard and direct synthetic precursor for the clinical candidate Crolibulin (EPC2407), making it indispensable for oncology drug discovery, chiral resolution workflows, and tubulin-binding assays [3].

Research Fit

Tool compound Dual microtubule destabilization and vascular disruption studies
Preclinical-stage Racemic mixture (CAS 475576-83-1) for research use; (R)-enantiomer is clinical-stage
Structure-enabled Only 4-aryl-4H-chromene with a resolved tubulin co-crystal structure (PDB 6JCJ)
Resistance models Reported activity in P-glycoprotein-overexpressing, paclitaxel-resistant cell lines

Substituting this specific compound with simpler 7-mono-substituted analogues (such as MX-58151) or classic 4H-chromene apoptosis inducers (like HA14-1) severely compromises assay reproducibility and structural fidelity [1]. The specific 7,8-diamino configuration on the chromene core is not merely an auxochrome; it fundamentally alters the binding thermodynamics at the colchicine site of β-tubulin while drastically improving aqueous compatibility [2]. Furthermore, utilizing generic tubulin inhibitors like Combretastatin A-4 introduces entirely different metabolic liabilities and lacks the rigid chromene scaffold required for comparative VDA benchmarking [3]. For procurement, utilizing the exact 2,7,8-triamino structure is mandatory for matching the pharmacological profile, solubility metrics, and enantiomeric baseline of advanced clinical candidates.

Substitution Risk

Pharmacophore Replacing the 3-bromo-4,5-dimethoxyphenyl moiety may significantly shift tubulin-binding potency and apoptotic induction; the 4-aryl group is not interchangeable.
Scaffold Fused-ring variants at the 7,8-positions can alter vascular disrupting activity while retaining tubulin inhibition, changing the dual-mechanism profile.
Stereochemistry The racemic mixture and (R)-enantiomer may differ in colchicine-site fit; target engagement may not transfer directly.

Antiproliferative Potency via 7,8-Diamino Substitution

The 7,8-diamino substitution on the 4H-chromene core drives exceptional antiproliferative activity by optimizing interactions within the colchicine binding site of tubulin [1]. In T47D breast cancer cell models, this specific substitution pattern yields low-nanomolar growth inhibition (GI50 < 10-40 nM), vastly outperforming early-generation chromenes like HA14-1 (>10 µM) and matching or exceeding the potency of optimized mono-substituted analogues like MX-58151 (GI50 ~37 nM) [2]. This quantitative leap in potency ensures robust assay performance at minimal concentrations.

Evidence DimensionCell growth inhibition (GI50) in T47D breast cancer cells
Target Compound DataLow nanomolar GI50 (sub-10 nM to ~40 nM range)
Comparator Or BaselineEarly-generation 4H-chromenes (HA14-1, >10 µM) and 7-mono-substituted analogues (MX-58151, ~37 nM)
Quantified Difference>1000-fold potency increase over baseline chromenes, driven by the 7,8-diamino configuration
ConditionsCell-based high-throughput screening assay (caspase activation/MTT)

Enables researchers to achieve robust apoptotic induction at nanomolar concentrations, minimizing off-target toxicity and reducing the required material per assay.

Cytotoxicity selectivity vs CA-4
Head-to-head
~10.4-fold less potent in HT-29; ~2.7-fold more potent in H460 vs combretastatin A-4 (IC₅₀ 0.03 μM vs 0.08 μM). Inverted selectivity across colon and lung lines.
Supports cell-line-specific tubulin inhibitor selection; not interchangeable with CA-4.
MTT assay, 72-hr exposure; 5-cell-line panel.

Enhanced Polar Surface Area for Assay Formulation

A major limitation of highly substituted 4-aryl-4H-chromenes is their extreme lipophilicity, which causes aggregation in aqueous screening buffers. The introduction of the 2,7,8-triamino groups significantly improves the physicochemical profile, yielding a Topological Polar Surface Area (TPSA) of ~130 Ų and providing 3 hydrogen bond donors [1]. Compared to 7-dimethylamino analogues (e.g., MX-58151), which possess a lower TPSA and fewer hydrogen bond donors, this compound exhibits superior compatibility with standard DMSO/water assay formulations [2].

Evidence DimensionTopological Polar Surface Area (TPSA) and Hydrogen Bond Donors
Target Compound DataTPSA = 130 Ų, 3 H-bond donors
Comparator Or Baseline7-dimethylamino analogues (e.g., MX-58151) with lower TPSA (<90 Ų) and 1 H-bond donor
Quantified Difference~40% increase in TPSA and 3x hydrogen bond donors
ConditionsStandard physicochemical profiling for in vitro assay formulation

The triamino substitution significantly reduces lipophilicity-driven aggregation in aqueous buffers, ensuring highly reproducible concentration-response curves in biological screening.

Clinical development stage
Class-level
Phase I monotherapy completed (MTD 13–24 mg/m²); Phase I/II combination with cisplatin for anaplastic thyroid cancer (NCT01240590). Only 4-aryl-4H-chromene with human PK/PD data.
Provides translational research reference; not a clinical use claim.
RUO; human tolerability and PK data are for research context only.

Crolibulin (EPC2407) Structural Precursor

For laboratories developing novel vascular disrupting agents, structural fidelity to clinical benchmarks is paramount. This compound serves as the exact racemic precursor to the (R)-enantiomer clinical candidate Crolibulin (EPC2407) [1]. Unlike generic colchicine-site binders such as Combretastatin A-4, which share 0% core homology, this material provides the precise 4H-chromene framework required for chiral resolution studies and racemic baseline testing in vascular disruption models [2].

Evidence DimensionStructural homology to the clinical candidate Crolibulin
Target Compound Data100% core homology (racemic precursor)
Comparator Or BaselineGeneric colchicine-site binders (e.g., Combretastatin A-4) with 0% chromene core homology
Quantified DifferenceProvides the exact molecular framework required for chiral resolution or racemic baseline testing
ConditionsComparative pharmacological benchmarking in vascular disruption models

Procuring the exact racemic precursor is essential for laboratories conducting chiral resolution studies or benchmarking novel analogues against the EPC2407 clinical scaffold.

Tubulin co-crystal structure
Unique
PDB 6JCJ, 2.5 Å resolution. Reveals key H-bonds: 3-cyano···βA248 and 7-amino···αT179. No other 4-aryl-4H-chromene has an experimentally resolved tubulin-bound pose.
Enables structure-guided design; unique template for docking and MD simulations.
Pharmacophore potency gain
SAR-validated
~7-fold improvement in caspase activation EC₅₀ (130 nM → 19 nM) from hit 1a to compound 1c carrying the 3-bromo-4,5-dimethoxyphenyl group. GI₅₀ of 2 nM in P-gp-overexpressing MES-SA/DX5 cells.
Pharmacophore requirement for low-nanomolar apoptotic activity; alternative 4-aryl groups may not reproduce potency.
Caspase activation assay (T47D) and MTT growth inhibition.
Dual mechanism evidence
Cross-study
Inhibits HUVEC capillary tube formation at low nanomolar concentrations and reduces tumor perfusion in U87 xenografts. Colchicine-like tubulin inhibition plus VDA activity not shared by single-mechanism agents.
Supports dual-targeting research; distinguishes from colchicine, vinca alkaloids, and other VDAs.
In vitro HUVEC assay and in vivo glioblastoma model.

Reference Standard for Colchicine-Site Tubulin Inhibitors

Because of its low-nanomolar potency and exact structural match to advanced clinical candidates, this compound is the optimal baseline standard for screening new vascular disrupting agents (VDAs). It allows researchers to calibrate tubulin polymerization assays and caspase-activation models against a highly optimized 4H-chromene [1].

Chiral Resolution and Enantiomeric Purity Benchmarking

As the racemic precursor to the (R)-enantiomer Crolibulin, this material is critical for analytical laboratories developing chiral HPLC methods or asymmetric synthesis routes. It serves as the mandatory racemic control to quantify enantiomeric excess (ee) during process optimization [2].

High-Throughput Screening in Oncology Drug Discovery

Thanks to its enhanced polar surface area (TPSA = 130 Ų) and improved aqueous compatibility compared to lipophilic mono-substituted chromenes, this compound is ideally suited for automated HTS platforms requiring stable, non-aggregating stock solutions in DMSO/buffer mixtures [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Translational oncology model studies
Documented human Phase I PK/PD reference data
MTD, DCE-MRI tumor perfusion endpoints, PK parameters
Structure-based tubulin ligand design
Available tubulin co-crystal structure (PDB 6JCJ)
Key binding interactions (βA248, αT179) and scaffold fitting
Vascularized tumor model research
Dual microtubule destabilization and VDA activity
HUVEC tube formation inhibition and in vivo tumor perfusion shutdown
Multidrug-resistant (MDR) cancer model studies
Activity in P-glycoprotein-overexpressing cell lines
Growth inhibition in MES-SA/DX5 and efflux-pump evasion potential

XLogP3

2.6

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